Fmoc-Lys(Trt)-OH
Overview
Description
Fmoc-Lys(Trt)-OH, also known as N-alpha-Fmoc-N-epsilon-trityl-L-lysine, is a compound that may be used in place of Fmoc-Lys(Boc)-OH if side products formed during acid cleavage are a problem . The Lys(Trt) protection cannot be selectively removed in the presence of tBu based protecting groups .
Synthesis Analysis
Fmoc-Lys(Trt)-OH is synthesized using Fmoc-based solid-phase synthesis . This method involves coupling Fmoc-protected amino acids on a safety catch sulfonamide resin . The self-purifying effect is achieved through the combination of N-terminal coupling of a cleavable cyclization linker and subsequent backbone-to-side chain cyclization, activation of the sulfonamide linkage by alkylation, thiolysis for the selective detachment of truncation products, and TFA cleavage for the liberation of the desired peptide thioester in unprotected form .
Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Trt)-OH is C40H38N2O4 . Its molecular weight is 610.7 g/mol .
Scientific Research Applications
Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates in Cancer Research
Fmoc-Lys(Trt)-OH is instrumental in attaching fluorescent tags while growing peptide chains, making it valuable in cancer research for creating ligand-targeted fluorescent-labelled chelating peptide conjugates (Sengupta et al., 2018).
Peptide Ligation via the Thioester Method
The azido-protected form of Fmoc-Lys-OH is efficiently used in peptide ligation without significant side reactions, indicating its utility in precise peptide synthesis (Katayama et al., 2008).
Preparation of Branched and Cyclic Peptides
Fmoc-Lys(Mmt)-OH serves as a building block for preparing branched and cyclic peptides, or for modifying them with various functional groups, including dye labels and biotin (Tong & Hong, 2001).
Solid-Phase Synthesis of Radiolabeled Peptides
A derivative, Fmoc-lys(HYNIC-Boc)-OH, is a precursor in the solid-phase synthesis of 99mTc-labeled peptides, which are significant in medical imaging and diagnostics (Surfraz et al., 2007).
Semisynthetic Insulin Analogs
Fmoc-Lys(Pac)OH is utilized in the preparation of novel semisynthetic insulin analogs, demonstrating its potential in the development of therapeutic peptides (Žáková et al., 2007).
Peptide Synthesis and Deprotection
Fmoc-Cys(Trt)-OH exhibits excellent synthesis characteristics in Fmoc solid-phase peptide synthesis and is efficiently deprotected using 95% TFA, highlighting its utility in peptide chain assembly and modification (McCurdy, 1989).
Formation of Organogels in Organic Solvents
The Fmoc groups contribute to the formation of thermo-reversible organogels in organic solvents, a process involving hydrogen bonding and stacking interactions (Geng et al., 2016).
Regioselective Construction of Disulfide Bonds
Fmoc-Cys(PG)-OH derivatives can be used for the regioselective construction of disulfide bonds in peptides, demonstrating its versatility in peptide engineering (Góngora-Benítez et al., 2012).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Future Directions
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and the synthesis of a fully deprotected DNA-decamer conjugate to illustrate the potency of the developed methodology for on-DNA peptide synthesis are being pursued .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOOTQDKDICVJW-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552979 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Trt)-OH | |
CAS RN |
719892-61-2 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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